molecular formula C17H15Cl2N7S B10932852 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10932852
M. Wt: 420.3 g/mol
InChI Key: WEWJUDPNCPZWOX-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride.

    Formation of the thiadiazole ring: This is typically done by cyclization of a thiosemicarbazide derivative.

    Coupling of the two heterocyclic systems: The final step involves the coupling of the pyrazole and thiadiazole rings under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
  • **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-YL]AMINE

Uniqueness

The uniqueness of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its specific combination of pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15Cl2N7S

Molecular Weight

420.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15Cl2N7S/c1-10-8-14(25(2)23-10)16-21-22-17(27-16)20-15-6-7-26(24-15)9-11-12(18)4-3-5-13(11)19/h3-8H,9H2,1-2H3,(H,20,22,24)

InChI Key

WEWJUDPNCPZWOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)C

Origin of Product

United States

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